Trisodium (2RS,3RS)-2-methylcitrate

Übersicht

Beschreibung

Trisodium (2RS,3RS)-2-methylcitrate is a chemical compound that belongs to the family of citrates It is a trisodium salt of (2RS,3RS)-2-methylcitrate, which is a derivative of citric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium (2RS,3RS)-2-methylcitrate typically involves the reaction of citric acid with sodium hydroxide and methylating agents under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the trisodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous processing techniques. The raw materials, including citric acid and sodium hydroxide, are fed into the reactor in a controlled manner, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using industrial-scale separation methods such as filtration, centrifugation, and drying.

Analyse Chemischer Reaktionen

Types of Reactions

Trisodium (2RS,3RS)-2-methylcitrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Trisodium (2RS,3RS)-2-methylcitrate is a salt form of 2-methylcitrate, a dicarboxylic acid that plays a critical role in the metabolism of propionate. It is particularly relevant in the context of metabolic pathways that involve the conversion of propionate to succinate via the 2-methylcitric acid cycle, which is notably active in certain bacteria like Salmonella typhimurium and Escherichia coli .

Enzymatic Interactions

Research has shown that 2-methylcitrate inhibits several key enzymes involved in the citric acid cycle:

- Citrate Synthase : Inhibition occurs competitively, impacting the overall flux through the cycle.

- Aconitase : This enzyme is also inhibited, though the nature of inhibition differs from that seen with citrate.

- Isocitrate Dehydrogenases : Both NAD+ and NADP+-linked forms are inhibited by 2-methylcitrate .

The compound's inhibitory effects on these enzymes can lead to altered metabolic states, including increased ketogenesis and hypoglycemia in patients with propionic acidemia and methylmalonic aciduria .

Diagnostic Marker

This compound serves as a diagnostic marker for inherited metabolic diseases such as propionic acidemia. Elevated levels of 2-methylcitrate in urine are indicative of these conditions, providing a non-invasive means to diagnose metabolic disorders .

Therapeutic Implications

The management of patients with propionic acidemia may benefit from therapies that involve alkali treatment. By administering sodium citrate or similar compounds, clinicians can enhance the excretion of 2-methylcitrate from mitochondria, potentially alleviating some metabolic disturbances associated with these disorders .

Case Studies and Research Findings

- Metabolic Abnormalities in Patients : A study by Cheema-Dhadli et al. examined the effects of high concentrations of 2-methylcitrate on enzyme activity in patients suffering from propionic acidemia. The findings indicated that elevated levels could contribute to metabolic dysfunctions observed in these patients .

- Bacterial Metabolism : Research on Salmonella typhimurium demonstrated that 2-methylcitrate synthase catalyzes critical steps in the degradation of propionate. Structural studies revealed insights into enzyme specificity and domain movements that enhance our understanding of bacterial metabolism .

Wirkmechanismus

The mechanism of action of Trisodium (2RS,3RS)-2-methylcitrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and activity. It may also interact with enzymes and other proteins, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Trisodium (2RS,3RS)-2-methylcitrate can be compared with other similar compounds, such as:

Trisodium citrate: A common citrate salt used in various applications, including as a buffering agent and food additive.

Disodium (2RS,3RS)-2-methylcitrate: A similar compound with two sodium ions instead of three, which may have different solubility and reactivity properties.

Monosodium (2RS,3RS)-2-methylcitrate: A compound with a single sodium ion, which may have distinct chemical and biological properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of three sodium ions, which can influence its solubility, reactivity, and interactions with other molecules.

Biologische Aktivität

Trisodium (2RS,3RS)-2-methylcitrate, commonly referred to as 2-methylcitrate, is a compound that plays a significant role in various metabolic pathways, particularly in the context of inherited metabolic disorders such as propionic acidemia and methylmalonic aciduria. This article explores its biological activity, mechanisms of action, and implications in clinical settings.

Overview of 2-Methylcitrate

2-Methylcitrate is a tricarboxylic acid that is synthesized from propionyl-CoA. It serves as a metabolic intermediate and is involved in the regulation of various enzymatic pathways. Its biological significance is highlighted by its accumulation in patients with specific metabolic disorders, leading to its use as a diagnostic marker.

Enzyme Inhibition:

Research indicates that 2-methylcitrate inhibits several key enzymes involved in the citric acid cycle:

- Citrate Synthase : Competitive inhibition with an inhibition constant () ranging from 1.5 to 7.6 mM.

- Aconitase : Inhibition is non-competitive.

- Isocitrate Dehydrogenases : Both NAD+ and NADP+-linked forms are inhibited.

- Phosphofructokinase : 50% inhibition occurs at approximately 1 mM concentration.

- ATP-Citrate Lyase : Not inhibited by 2-methylcitrate, indicating it does not act as a substrate for this enzyme.

- Acetyl-CoA Carboxylase : Activated by 2-methylcitrate with a of 2.8 mM.

These interactions suggest that the accumulation of 2-methylcitrate can disrupt normal energy metabolism, potentially leading to conditions such as hypoglycemia and ketogenesis due to impaired citric acid cycle function .

Clinical Implications

The biological activity of 2-methylcitrate has significant implications for patients with propionic acidemia and methylmalonic aciduria. The compound's accumulation is associated with metabolic derangements that can lead to severe clinical manifestations. Treatment strategies often include alkali therapy to manage acidemia and facilitate the excretion of accumulated metabolites.

Case Studies

-

Propionic Acidemia Management :

- A study reported that patients treated with sodium bicarbonate experienced improved metabolic control, which correlated with decreased levels of 2-methylcitrate in urine samples.

- The introduction of sodium citrate was suggested to enhance the metabolic clearance of both citrate and 2-methylcitrate, thereby improving patient outcomes .

- Metabolic Pathway Analysis :

Enzyme Inhibition Summary

| Enzyme | Type of Inhibition | (mM) |

|---|---|---|

| Citrate Synthase | Competitive | 1.5 - 7.6 |

| Aconitase | Non-competitive | N/A |

| Isocitrate Dehydrogenases | Competitive | N/A |

| Phosphofructokinase | Competitive | ~1 |

| ATP-Citrate Lyase | None | N/A |

| Acetyl-CoA Carboxylase | Activation | 2.8 |

Eigenschaften

IUPAC Name |

trisodium;2-hydroxybutane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLKAWNRQOHUKD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

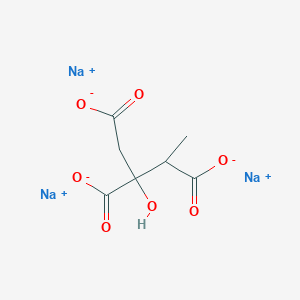

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Na3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036537 | |

| Record name | Trisodium 2-metylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117041-96-0 | |

| Record name | Trisodium 2-metylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.